

An In-depth Technical Guide to Phenylephrine Hydrochloride: Chemical Properties and Structure

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Compound of Interest

3-[1-Hydroxy-2(methylamino)ethyl]phenol

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Phenylephrine hydrochloride is a synthetic sympathomimetic amine that functions as a potent vasoconstrictor.[1] It is the hydrochloride salt form of phenylephrine and is chemically related to epinephrine and ephedrine.[1] Widely utilized in pharmaceutical applications, it serves as a nasal decongestant, a mydriatic agent to dilate pupils, and a cardiotonic agent to increase blood pressure.[2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure

Phenylephrine is a chiral molecule, and its biological activity is primarily associated with the (R)-stereoisomer.[4] Structurally, it is a substituted phenethylamine, differing from epinephrine only by the absence of a hydroxyl group at the 4th position of the phenyl ring.[4] As it lacks the two hydroxyl groups characteristic of catecholamines, it is not classified as such.[4]

- IUPAC Name: 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride[1][2]
- Stereochemistry: The clinically used form is the levorotatory (R)-enantiomer.[4]
- Key Functional Groups: The molecule consists of a phenol group, a secondary aliphatic alcohol, and a secondary amine, which is protonated in the hydrochloride salt form.



Chemical and Physical Properties

Phenylephrine hydrochloride presents as an odorless, white or nearly white, microcrystalline powder with a bitter taste.[1][5] It is sensitive to prolonged exposure to air and light, which may lead to oxidation and discoloration.[6][7]

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ CINO ₂	[1][8]
Molecular Weight	203.67 g/mol	[1][8]
Melting Point	143-145 °C (289-293 °F)	[5][9]
Appearance	White or practically white, odorless crystalline powder	[1][10]
Solubility		
in Water	Freely soluble; ≥100 mg/mL at 21 °C	[5][6][11]
in Ethanol	Freely soluble; ~25 mg/mL	[5]
in DMSO	Soluble; ~20 mg/mL	
in Diethyl Ether	Practically insoluble	[10]
рКа	pK ₁ : 8.77; pK ₂ : 9.84 (at 25 °C)	[5]
рН	~5 (1% aqueous solution)	[1][5]
LogP	-0.310	[5]

Synthesis Overview

The synthesis of (R)-(-)-phenylephrine hydrochloride is critical as it is marketed exclusively in its optically active form.[12] While several non-chiral syntheses have been reported, asymmetric synthesis or resolution processes are required to obtain the desired enantiomer. [12][13]



A common approach involves using m-hydroxybenzaldehyde as the starting material.[12][13] One documented asymmetric synthesis pathway can be summarized as follows:

- Protection: The phenolic hydroxyl group of m-hydroxybenzaldehyde is protected.[12]
- Epoxide Formation: The aldehyde is converted into a racemic epoxide.[12]
- Kinetic Resolution: A hydrolytic kinetic resolution of the epoxide is performed using a chiral catalyst, such as an (R,R)-SalenCo(III)OAc complex, to selectively yield the desired enantiopure epoxide.[12]
- Aminolysis: The resulting (R)-epoxide is opened by reaction with methylamine.[12]
- Deprotection and Salt Formation: The protecting group is removed, and the final product is converted to its hydrochloride salt.[12]

Another improved process starts with 3-hydroxyacetophenone, which undergoes chlorination, nucleophilic substitution with N-methylbenzylamine, stereoselective reduction using a carbonyl reductase, and finally debenzylation and salification to yield the final product with high purity and enantiomeric excess.[14]

Mechanism of Action: α1-Adrenergic Receptor Agonism

Phenylephrine hydrochloride is a direct-acting sympathomimetic that functions as a selective agonist for $\alpha 1$ -adrenergic receptors, with minimal to no activity at $\alpha 2$ or β -adrenergic receptors. [15][16] Its therapeutic effects, such as vasoconstriction, are a direct result of this receptor activation.[3][15]

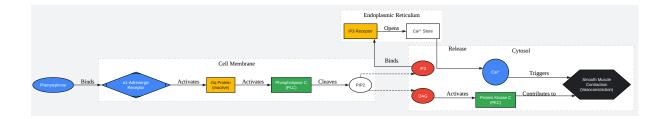
Upon administration, phenylephrine binds to and activates $\alpha 1$ -adrenergic receptors on the surface of vascular smooth muscle cells.[15][17] This initiates a downstream signaling cascade:

- G-Protein Activation: The activated receptor couples to a heterotrimeric Gq protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[17]
- Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[17]



- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17]
- Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytoplasm.[17]
- Cellular Response: The elevated intracellular Ca²⁺ concentration, along with the action of DAG activating Protein Kinase C (PKC), leads to the contraction of smooth muscle cells, resulting in vasoconstriction.[15][17]

This vasoconstriction reduces the volume of blood in the nasal mucosa, alleviating congestion, and increases systemic vascular resistance, thereby raising blood pressure.[17]



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Phenylephrine α 1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

HPLC is a standard analytical technique for the determination and quantification of phenylephrine hydrochloride in pharmaceutical formulations.[18] The following is a



representative experimental protocol for a stability-indicating reversed-phase HPLC method.

Objective: To determine the assay of Phenylephrine Hydrochloride in an injection formulation.

- 1. Instrumentation and Columns:
- HPLC System: Waters 2695 with a 2489 UV or 2998 Photodiode Array (PDA) detector.[18]
- Software: Empower 3.[18]
- Analytical Column: Partisil 10 ODS, Hichrom C18, 250 mm x 4.6 mm, 10 μm particle size.
 [18]
- 2. Reagents and Solutions:
- Methanol (HPLC Grade).[18]
- · Water (HPLC Grade).
- Ortho-phosphoric acid.
- Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water. Adjust the pH to 3.0 with Ortho-phosphoric acid.[18]
- Mobile Phase A: Buffer solution pH 3.0.[18]
- Mobile Phase B: 100% Methanol.[18]
- Standard Solution (400 ppm): Accurately weigh ~50 mg of USP Phenylephrine Hydrochloride Working Standard into a 25 mL volumetric flask. Add 10 mL of water, sonicate to dissolve, and dilute to volume with diluent. Further dilute 5 mL of this solution to 25 mL with diluent.
 [18]
- Sample Solution (400 ppm): Transfer 1 mL of the Phenylephrine Hydrochloride sample (e.g., injection) into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent.[18]
- 3. Chromatographic Conditions:

Foundational & Exploratory





 Elution Program: Gradient elution (specific gradient profile to be optimized based on separation needs).[18]

• Flow Rate: 1.0 mL/min (typical, may require optimization).

Injection Volume: 20 μL.[18]

· Column Temperature: Ambient.

Detection Wavelength: 280 nm.[18]

Run Time: Sufficient to allow for the elution of the main peak and any impurities. The
retention time for phenylephrine hydrochloride is approximately 8.3 minutes under specific
reported conditions.[18]

4. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform system suitability tests by injecting the standard solution six times. The relative standard deviation (RSD) for peak area should be less than 2.0%.
- Inject the blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution in duplicate.
- Inject the sample solution in duplicate.
- Calculate the amount of Phenylephrine Hydrochloride in the sample by comparing the peak area of the sample to the peak area of the standard.

Calculation:

This method, when validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, provides a reliable means for quality control and stability testing of phenylephrine hydrochloride formulations.[18]



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